molecular formula C13H13N5O3 B14161829 Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)- CAS No. 4323-52-8

Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-

Cat. No.: B14161829
CAS No.: 4323-52-8
M. Wt: 287.27 g/mol
InChI Key: HYKDTXOZJZCRBV-UHFFFAOYSA-N
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Description

“Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” is a synthetic organic compound that belongs to the class of substituted ureas These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with p-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and minimize by-products. Advanced purification methods, including distillation and crystallization, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

“Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-phenyl-: Lacks the nitro group, resulting in different chemical properties.

    Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(m-nitrophenyl)-: Similar structure but with the nitro group in a different position.

    Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(o-nitrophenyl)-: Another positional isomer with distinct properties.

Uniqueness

“Urea, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-nitrophenyl)-” is unique due to the presence of both the pyrimidine ring and the para-nitrophenyl group. This combination imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

4323-52-8

Molecular Formula

C13H13N5O3

Molecular Weight

287.27 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C13H13N5O3/c1-8-7-9(2)15-12(14-8)17-13(19)16-10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H2,14,15,16,17,19)

InChI Key

HYKDTXOZJZCRBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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